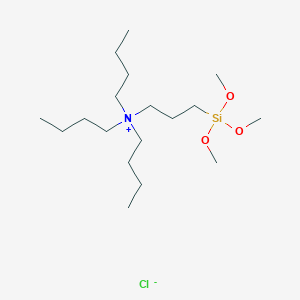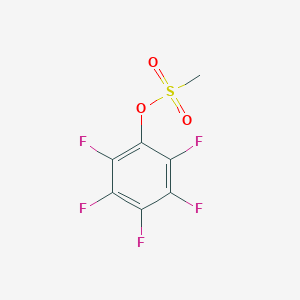
Perfluorophenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorophenyl methanesulfonate is a chemical compound with the molecular formula C7H3F5O3S. It is known for its unique properties due to the presence of both perfluorinated phenyl and methanesulfonate groups. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Perfluorophenyl Methanesulfonate, like other methanesulfonates, is a biological alkylating agent . The primary targets of these compounds are intracellular molecules, where their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Mode of Action
The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . This interaction with its targets leads to changes at the molecular level.
Biochemical Pathways
It’s known that methanesulfonates are alkylating agents and can interfere with dna replication and rna transcription, which can affect numerous biochemical pathways .
Pharmacokinetics
Due to the carbon-fluorine bond’s high strength, these chemicals are extremely persistent towards degradation . This suggests that once absorbed, this compound could remain in the body for an extended period, potentially leading to bioaccumulation .
Result of Action
Perfluoroalkylated compounds have been linked to a range of adverse health outcomes, including renal, hepatic, immunotoxic, reproductive, endocrine disrupting, and carcinogenic effects .
Action Environment
This compound, like other perfluoroalkylated compounds, is extremely persistent in the environment due to the strength of the carbon-fluorine bond . This persistence, combined with their widespread use, has led to their ubiquitous presence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
These compounds can undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Cellular Effects
Per- and polyfluoroalkyl substances (PFAS), a group of chemicals that includes Perfluorophenyl Methanesulfonate, have been associated with adverse effects on the immune system
Molecular Mechanism
These molecules have a double bond that facilitates polymerization under vacuum, giving a preferential way for the chain growth of the polymer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the perfluorinated phenyl group.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield a corresponding amide, while reaction with thiols can produce thioethers .
Scientific Research Applications
Perfluorophenyl methanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl methanesulfonate: Similar in structure but lacks the perfluorinated phenyl group, making it less reactive.
Trifluoromethylsulfonate: Another sulfonate ester with different reactivity and applications.
Uniqueness
Perfluorophenyl methanesulfonate is unique due to its high reactivity and stability, which is attributed to the presence of the perfluorinated phenyl group. This makes it particularly useful in reactions requiring strong electrophiles and in applications where stability under harsh conditions is necessary .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIBVWMPYUPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382520 |
Source


|
| Record name | Perfluorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161912-36-3 |
Source


|
| Record name | Perfluorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
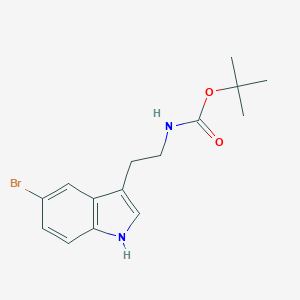


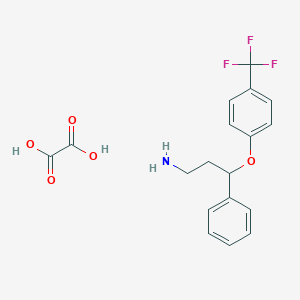
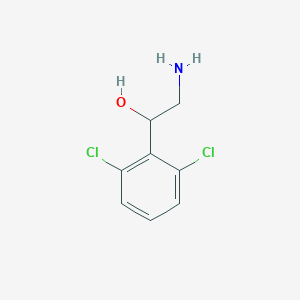
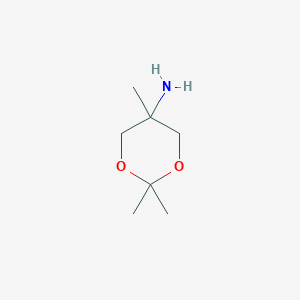
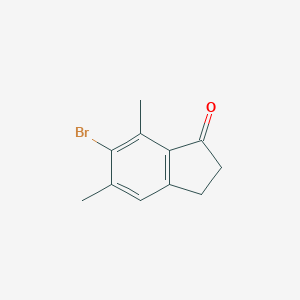
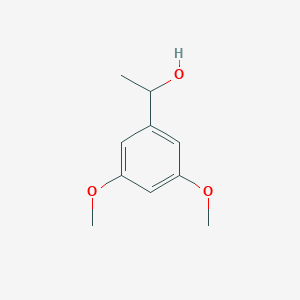
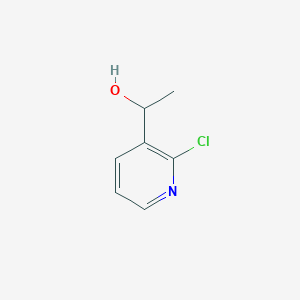
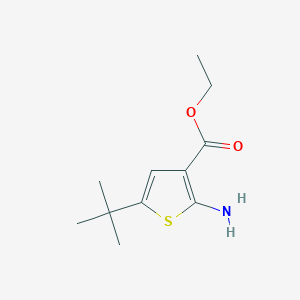
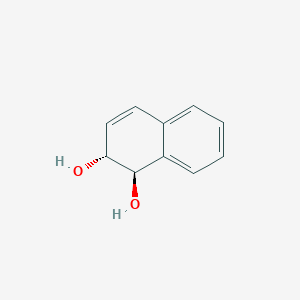
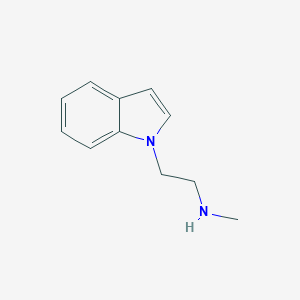
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
